molecular formula C11H16O B7845961 1-(4-Ethylphenyl)-1-propanol

1-(4-Ethylphenyl)-1-propanol

Cat. No.: B7845961
M. Wt: 164.24 g/mol
InChI Key: NTTBDWAXCRRVJY-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-1-propanol is an organic compound with the molecular formula C11H16O It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to a 4-ethylphenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-ethylphenyl)-1-propanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-(4-ethylphenyl)-1-propanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to 1-(4-ethylphenyl)-1-propane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 1-(4-Ethylphenyl)-1-propanone.

    Reduction: 1-(4-Ethylphenyl)-1-propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethylphenyl)-1-propanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which 1-(4-ethylphenyl)-1-propanol exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate for alcohol dehydrogenases, undergoing oxidation to form the corresponding ketone. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-1-propanol: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Ethylphenyl)-2-propanol: Similar structure but with the hydroxyl group on the second carbon of the propyl chain.

    1-(4-Ethylphenyl)-1-butanol: Similar structure but with a butyl group instead of a propyl group.

Uniqueness: 1-(4-Ethylphenyl)-1-propanol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its ethyl group on the phenyl ring and the position of the hydroxyl group make it a valuable intermediate in organic synthesis and potential pharmaceutical applications.

Properties

IUPAC Name

1-(4-ethylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8,11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTBDWAXCRRVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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